2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a chloro-fluorophenyl group, a furan ring, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. For instance, 2-chloro-6-fluoroaniline can react with an appropriate acylating agent to form an intermediate amide.
Coupling Reaction: The intermediate is then coupled with a furan-3-yl-pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under controlled conditions (e.g., temperature, solvent, and catalyst concentration).
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative under mild conditions using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield a furanone derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is studied for its potential as a pharmacophore. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a potential candidate for the treatment of diseases such as cancer or neurodegenerative disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical characteristics.
Mechanism of Action
The mechanism by which 2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The chloro-fluorophenyl group can enhance binding affinity through halogen bonding, while the furan and pyridine rings can participate in π-π stacking interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloro-6-fluorophenyl)-N-((6-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide: Similar structure but with a thiophene ring instead of a furan ring.
2-(2-chloro-6-fluorophenyl)-N-((6-(pyridin-3-yl)pyridin-3-yl)methyl)acetamide: Contains an additional pyridine ring.
2-(2-chloro-6-fluorophenyl)-N-((6-(benzofuran-3-yl)pyridin-3-yl)methyl)acetamide: Features a benzofuran ring.
Uniqueness
What sets 2-(2-chloro-6-fluorophenyl)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both chloro and fluoro substituents on the phenyl ring enhances its potential for halogen bonding, while the furan and pyridine rings provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN2O2/c19-15-2-1-3-16(20)14(15)8-18(23)22-10-12-4-5-17(21-9-12)13-6-7-24-11-13/h1-7,9,11H,8,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVLEWHKHWHXMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=CN=C(C=C2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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